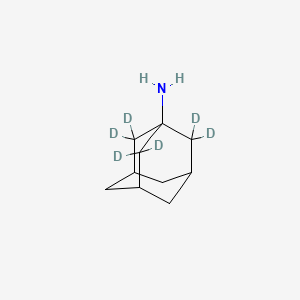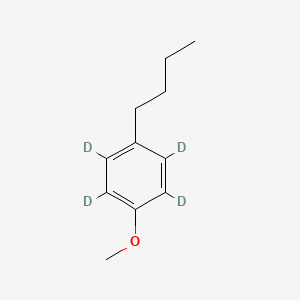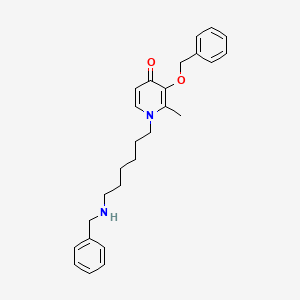
Amantadine-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amantadine-d6 is a deuterated form of amantadine, an antiviral and antiparkinsonian drug. The deuterium atoms replace the hydrogen atoms in the amantadine molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and quantification .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of amantadine-d6 involves the deuteration of amantadine. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterated product is then purified using techniques such as distillation or chromatography to remove any impurities .
化学反应分析
Types of Reactions
Amantadine-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Ketones or alcohols.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted amantadine derivatives.
科学研究应用
Amantadine-d6 is widely used in scientific research due to its stable isotope properties. Some applications include:
Pharmacokinetic Studies: Used to trace and quantify the metabolism and distribution of amantadine in biological systems.
Drug Development: Helps in studying the pharmacodynamics and pharmacokinetics of new drug candidates.
Biological Research: Used in studies involving viral infections, particularly influenza A, and neurological disorders like Parkinson’s disease.
Industrial Applications: Employed in the development of new antiviral and antiparkinsonian drugs
作用机制
相似化合物的比较
Similar Compounds
Rimantadine: Another antiviral drug with a similar structure but different pharmacokinetic properties.
Memantine: Used in the treatment of Alzheimer’s disease, shares structural similarities but has different therapeutic applications.
(+)-MK-801: A potent NMDA receptor antagonist used in research.
Uniqueness
Amantadine-d6 is unique due to its deuterated form, which provides stability and allows for precise tracing in pharmacokinetic studies. Its dual action as an antiviral and antiparkinsonian agent makes it versatile in both clinical and research settings .
属性
分子式 |
C10H17N |
|---|---|
分子量 |
157.29 g/mol |
IUPAC 名称 |
2,2,8,8,9,9-hexadeuterioadamantan-1-amine |
InChI |
InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i4D2,5D2,6D2 |
InChI 键 |
DKNWSYNQZKUICI-KETLRHEYSA-N |
手性 SMILES |
[2H]C1(C2CC3CC(C2)C(C1(C3([2H])[2H])N)([2H])[2H])[2H] |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B15141255.png)



![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)

![3,4-dimethoxy-N-[5-[4-(prop-2-enoylamino)piperidin-1-yl]sulfonylnaphthalen-1-yl]benzamide](/img/structure/B15141305.png)


![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)


